molecular formula C19H25ClN6O2 B8532419 tert-butyl N-[2-[(5-chloro-4-piperazin-1-ylpyrimidin-2-yl)amino]phenyl]carbamate

tert-butyl N-[2-[(5-chloro-4-piperazin-1-ylpyrimidin-2-yl)amino]phenyl]carbamate

Cat. No.: B8532419
M. Wt: 404.9 g/mol
InChI Key: PKFRIXNMQQGKCK-UHFFFAOYSA-N
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Description

tert-butyl N-[2-[(5-chloro-4-piperazin-1-ylpyrimidin-2-yl)amino]phenyl]carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a phenyl ring, which is further substituted with a pyrimidine ring containing a piperazine moiety and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-((5-chloro-4-(piperazin-1-yl)pyrimidin-2-yl)amino)phenyl)carbamate typically involves multiple steps. One common approach is to start with the preparation of the pyrimidine ring, followed by the introduction of the piperazine moiety and the chlorine atom. The final step involves the attachment of the tert-butyl carbamate group to the phenyl ring.

    Pyrimidine Ring Formation: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Introduction of Piperazine Moiety: The piperazine group can be introduced via nucleophilic substitution reactions using piperazine derivatives.

    Chlorination: The chlorine atom can be introduced through halogenation reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Carbamate Formation: The final step involves the reaction of the phenyl ring with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl carbamate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the pyrimidine ring or the phenyl ring using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the compound, especially on the phenyl and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents like thionyl chloride, nucleophiles like piperazine derivatives, and bases like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

tert-butyl N-[2-[(5-chloro-4-piperazin-1-ylpyrimidin-2-yl)amino]phenyl]carbamate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Biological Studies: The compound is studied for its potential interactions with biological targets such as enzymes and receptors.

    Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (2-((5-chloro-4-(piperazin-1-yl)pyrimidin-2-yl)amino)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety is known to interact with neurotransmitter receptors, while the pyrimidine ring can bind to nucleic acids or proteins. These interactions can modulate biological pathways and result in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2-(piperazin-1-yl)ethyl)carbamate
  • Tert-butyl (4-(piperazin-1-yl)phenyl)carbamate
  • Tert-butyl (2-(4-chlorophenyl)piperazin-1-yl)carbamate

Uniqueness

tert-butyl N-[2-[(5-chloro-4-piperazin-1-ylpyrimidin-2-yl)amino]phenyl]carbamate is unique due to the presence of the pyrimidine ring and the specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the piperazine moiety and the pyrimidine ring enhances its potential for interacting with a wide range of biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

Molecular Formula

C19H25ClN6O2

Molecular Weight

404.9 g/mol

IUPAC Name

tert-butyl N-[2-[(5-chloro-4-piperazin-1-ylpyrimidin-2-yl)amino]phenyl]carbamate

InChI

InChI=1S/C19H25ClN6O2/c1-19(2,3)28-18(27)24-15-7-5-4-6-14(15)23-17-22-12-13(20)16(25-17)26-10-8-21-9-11-26/h4-7,12,21H,8-11H2,1-3H3,(H,24,27)(H,22,23,25)

InChI Key

PKFRIXNMQQGKCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1NC2=NC=C(C(=N2)N3CCNCC3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 4-(2,5-dichloropyrimidin-4-yl)piperazine-1-carboxylate (0.1 g, 0.3 mmol) in DCM (1.0 mL) was added TFA (1.0 mL) and the mixture was stirred for 1 h. An aliquot of the reaction mixture was analyzed by LCMS, which indicated that the reaction had proceeded to completion. The solvents were removed and the residue was dried on high vacuum. The crude product was used for the next step without further purification. To a solution of 2,5-dichloro-4-(piperazin-1-yl)pyrimidine (0.3 mmol) in Dioxane (4.0 mL) was added TFA (0.060 mL, 0.75 mmol) and tert-butyl(2-aminophenyl)carbamate (0.094 g, 0.45 mmol) and the mixture was stirred at 100° C. for 24 h. reaction. After cooling to room temperature the reaction mixture was diluted with EtOAc and washed with aqueous saturated sodium bicarbonate solution. The organic mixture was dried over sodium sulfate and loaded onto silica gel and purified using 0-10% MeOH/DCM gradient containing 10% NH4OH to give the title compound (28 mg, 23%) as a white solid. MS (ES+) C19H25ClN6O2 requires: 404. found: 405 [M+H]+
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.3 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0.06 mL
Type
reactant
Reaction Step Two
Quantity
0.094 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
23%

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